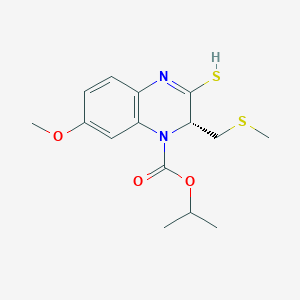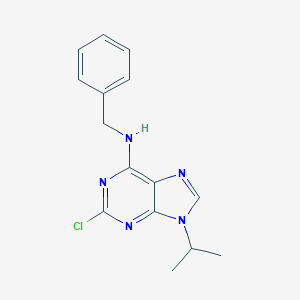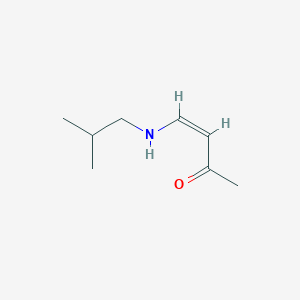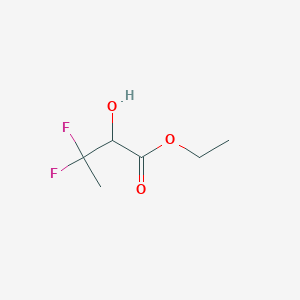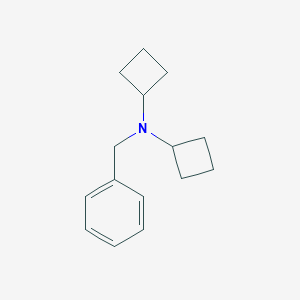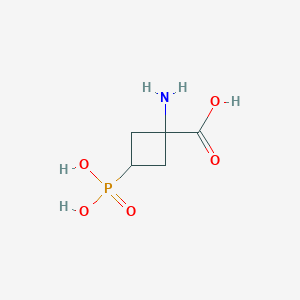
7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran
説明
7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran, also known as BMDBM, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzofuran derivatives and has been studied for its potential therapeutic applications. In
作用機序
The mechanism of action of 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran is not fully understood. However, it has been suggested that 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran exerts its effects by inhibiting specific enzymes and signaling pathways. For example, 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has also been shown to induce apoptosis in cancer cells and inhibit the replication of the hepatitis C virus. Furthermore, 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
One advantage of using 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran in lab experiments is that it is relatively easy to synthesize. Furthermore, 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been shown to have potent anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research. However, one limitation of using 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran in lab experiments is that its mechanism of action is not fully understood. Furthermore, more studies are needed to determine the optimal dosage and administration of 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran for its therapeutic applications.
将来の方向性
There are several future directions for the study of 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran. One direction is to further investigate its potential as a neuroprotective agent. Another direction is to study its effects on other diseases, such as diabetes and cardiovascular disease. Furthermore, more studies are needed to determine the optimal dosage and administration of 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran for its therapeutic applications. Overall, 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has shown great potential as a therapeutic agent, and further research is needed to fully understand its mechanisms of action and potential applications.
科学的研究の応用
7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been investigated for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the replication of the hepatitis C virus. Furthermore, 7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran has been investigated for its potential as a neuroprotective agent.
特性
CAS番号 |
180004-53-9 |
|---|---|
製品名 |
7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran |
分子式 |
C11H13BrO |
分子量 |
241.12 g/mol |
IUPAC名 |
7-(bromomethyl)-2,2-dimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C11H13BrO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6-7H2,1-2H3 |
InChIキー |
HSVUTWIVZANIHR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(O1)C(=CC=C2)CBr)C |
正規SMILES |
CC1(CC2=C(O1)C(=CC=C2)CBr)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


